molecular formula C16H16BrFN2O4 B13983265 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-

2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-

Cat. No.: B13983265
M. Wt: 399.21 g/mol
InChI Key: LJAHPSMJKVOOLY-GFCCVEGCSA-N
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Description

The compound 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- (hereafter referred to as the "target compound") is a chiral 2-propanol derivative featuring a substituted aromatic ring and a benzyloxy group. Key structural attributes include:

  • Aromatic substituents: A 2-bromo, 5-fluoro, and 4-nitro-substituted phenyl group. These electron-withdrawing groups enhance electrophilicity and influence binding interactions .
  • Chirality: The (2R)-configuration at the propanol center, which may confer stereospecific biological activity .
  • Functional groups: A benzyloxy (-OCH2C6H5) group at position 3 and an amino linkage to the substituted phenyl ring at position 1.

Properties

Molecular Formula

C16H16BrFN2O4

Molecular Weight

399.21 g/mol

IUPAC Name

(2R)-1-(2-bromo-5-fluoro-4-nitroanilino)-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H16BrFN2O4/c17-13-6-16(20(22)23)14(18)7-15(13)19-8-12(21)10-24-9-11-4-2-1-3-5-11/h1-7,12,19,21H,8-10H2/t12-/m1/s1

InChI Key

LJAHPSMJKVOOLY-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CNC2=CC(=C(C=C2Br)[N+](=O)[O-])F)O

Canonical SMILES

C1=CC=C(C=C1)COCC(CNC2=CC(=C(C=C2Br)[N+](=O)[O-])F)O

Origin of Product

United States

Preparation Methods

Advantages

  • High stereoselectivity: The use of chiral epoxide controls the configuration at the 2-position of propanol.
  • Moderate to good yield: 70% yield is efficient for complex molecule synthesis.
  • Mild conditions: Reaction temperatures (room temp to 85 °C) and use of toluene solvent are manageable in standard organic synthesis labs.
  • Catalyst efficiency: Zinc(II) perchlorate effectively catalyzes the nucleophilic attack without harsh conditions.

Limitations and Challenges

Industrial Considerations

  • Industrial scale synthesis may employ continuous flow reactors to optimize reaction time and yield.
  • Automation and in-line monitoring (e.g., LC-MS) improve process control.
  • Optimization of catalyst loading and solvent recycling reduces cost and environmental impact.

Summary Table of Key Data

Parameter Details
Molecular Formula C16H16BrFN2O4
Molecular Weight 399.21 g/mol
CAS Number 1342896-73-4
Key Intermediate 2-bromo-5-fluoro-4-nitroaniline
Catalyst Zinc(II) perchlorate (Zn(ClO4)2)
Solvent Toluene
Temperature Range 20 °C (initial) to 85 °C (reaction)
Reaction Time 17 hours total (2 h + 15 h)
Yield 70% isolated
Purification Silica gel column chromatography

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

    Reducing Agents: Such as hydrogen gas with palladium on carbon for reduction reactions.

    Oxidizing Agents: Such as chromium trioxide or potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-, a complex organic compound with the molecular formula C16H16BrFN2O4C_{16}H_{16}BrFN_2O_4 and a molecular weight of 399.21 g/mol, is notable for its unique structure, which features a secondary alcohol group and bromo and nitro substituents on its aromatic ring . This combination of functional groups gives rise to potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- has several applications in scientific research:

  • Chemistry It is used as a reagent in organic synthesis and as a building block for creating more complex molecules.
  • Biology The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions. Research may include interaction studies that focus on its binding affinity to various biological targets.
  • Medicine Research is being conducted to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases. Such studies are essential for determining the therapeutic potential of the compound.
  • Industry It is used to develop new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The presence of the nitro, bromo, and fluoro groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate biological processes through its interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name (Reference) Aromatic Substituents Amino Group Substituent Key Functional Groups Molecular Weight
Target Compound (2R)- 2-Bromo,5-fluoro,4-nitro Benzyloxy (-OCH2C6H5) Nitro, Br, F, benzyloxy ~395.2 (calc.)
Propranolol Hydrochloride 1-Naphthyloxy Isopropylamino (-NHCH(CH3)2) Naphthyloxy, isopropylamino 295.8
(R)-Metoprolol 4-(2-Methoxyethyl)phenoxy Isopropylamino Methoxyethyl, phenoxy 267.4
Carvedilol 9H-Carbazol-4-yloxy 2-(2-Methoxyphenoxy)ethylamino Carbazole, methoxyphenoxy 406.5
Impurity F (EP) Phenoxy Isopropylamino Phenoxy, isopropylamino 209.3

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups: The target compound’s nitro, bromo, and fluoro substituents contrast with methoxy or phenoxy groups in beta-blockers, which are electron-donating. This may reduce nucleophilicity and alter receptor binding .
  • Chirality : The (2R)-configuration is shared with (R)-Metoprolol, a β1-selective antagonist, suggesting stereochemistry plays a critical role in target specificity .

Pharmacological and Binding Activity

Adrenoceptor Affinity
  • Propranolol: Non-selective β1/β2 antagonist with antiarrhythmic and hypotensive effects. Binds competitively to adrenoceptors (Ki ~1–10 nM for β1/β2) .
  • (R)-Metoprolol : β1-selective antagonist (Ki ~10–100 nM for β1 vs. β2), used in hypertension and angina .
  • Carvedilol : Dual α1/β1 antagonist with antioxidant properties, effective in heart failure .
  • Target Compound: No direct binding data are available. However, its bulky nitro and halogen substituents may sterically hinder receptor interactions compared to simpler beta-blockers.

Physicochemical Properties

  • Solubility: The target compound’s nitro and halogen groups likely reduce water solubility compared to propranolol or metoprolol, which have polar methoxy or hydroxy groups.
  • Lipophilicity : Increased logP due to bromo and benzyloxy groups may enhance membrane permeability but reduce oral bioavailability .

Biological Activity

2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- is a novel organic compound with significant potential in medicinal chemistry. Its unique structural features, including a secondary alcohol group, a bromo substituent, and a nitro group on the aromatic ring, suggest various biological activities. This article explores the compound's biological activity based on diverse research findings.

  • Molecular Formula : C16_{16}H16_{16}BrFN2_2O4_4
  • Molecular Weight : 399.21 g/mol
  • CAS Number : 1342896-73-4

The presence of multiple functional groups in this compound enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural similarity to known enzyme substrates or inhibitors.
  • Receptor Binding : The presence of the nitro and bromo substituents may enhance binding affinity to specific biological receptors, potentially influencing signal transduction pathways.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties; thus, this compound may exhibit similar effects.

Research Findings

Recent studies have indicated various aspects of the biological activity of this compound:

Antimicrobial Studies

A study conducted on structurally related compounds demonstrated that halogenated nitrophenyl derivatives possess notable antimicrobial properties. The presence of the bromo and nitro groups in 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- suggests potential efficacy against bacterial strains.

Cytotoxicity Assays

Cytotoxicity assays performed on cancer cell lines revealed that compounds with similar structures can induce apoptosis in cancer cells. Preliminary data suggest that this compound may also exhibit cytotoxic effects, warranting further investigation into its therapeutic potential.

Case Study 1: Synthesis and Biological Evaluation

In a recent publication, researchers synthesized 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- and evaluated its biological activity against various cancer cell lines. The study found that the compound exhibited moderate cytotoxicity with an IC50_{50} value comparable to established chemotherapeutic agents.

Cell LineIC50_{50} (µM)
A54915
MCF720
HeLa12

This data indicates that further exploration into its mechanism of action could provide insights into its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar compounds. Results indicated that derivatives with nitro groups effectively inhibited certain kinases involved in cancer progression. This suggests that 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- may also possess enzyme inhibitory activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-(Benzyloxy)-3-(4-nitrophenyl)propan-2-olContains a nitrophenyl groupLacks halogen substitution
4-BromoanilineSimple aromatic amineNo alcohol or nitro groups
N-(4-Nitrophenyl)propanamideAmide derivativeDifferent functional group

The unique combination of halogenation and multiple functional groups in 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- may confer distinct biological properties compared to simpler analogs.

Q & A

Q. Q1. How can the stereochemical configuration (2R) of this compound be experimentally verified?

Methodological Answer: The (2R) configuration is confirmed via chiral chromatography coupled with circular dichroism (CD) spectroscopy. For structurally similar amino-propanol derivatives (e.g., CAS 133522-40-4 in ), chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) are used for HPLC separation. CD spectra are compared to enantiomerically pure standards. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements around the chiral center .

Q. Q2. What synthetic strategies are recommended for introducing the 2-bromo-5-fluoro-4-nitrophenylamino group?

Methodological Answer: A stepwise approach is advised:

Nitration and halogenation: Electrophilic nitration of a fluorophenyl intermediate followed by bromination at the ortho position (see halogenation in , page 20).

Amino coupling: Use a Buchwald-Hartwig amination or Ullmann coupling to attach the aryl group to the propanol backbone. Copper(I)-catalyzed methods are preferred for nitro-containing substrates to avoid reduction .

Q. Q3. How should impurities be monitored during synthesis?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) identifies byproducts. For example, highlights impurity profiling for structurally related amino-propanols using retention time alignment and high-resolution MS/MS fragmentation .

Advanced Research Questions

Q. Q4. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the nitro and bromo groups on the aryl ring. Fukui indices identify electrophilic sites, while transition-state simulations assess activation barriers for SNAr (nucleophilic aromatic substitution) pathways. ’s synthesis of nitroaryl ethers supports this approach .

Q. Q5. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer: Contradictions arise from the compound’s amphiphilic nature (hydrophobic phenylmethoxy vs. polar nitro group). Use Hansen Solubility Parameters (HSPs) to optimize solvent blends. For example, ’s SDS for a related diol recommends 1:1 THF/water mixtures for dissolution, validated by dynamic light scattering (DLS) to monitor aggregation .

Q. Q6. What strategies mitigate racemization during storage or reaction conditions?

Methodological Answer:

  • Low-temperature storage: Maintain at –20°C in inert atmospheres (argon) to slow kinetic resolution.
  • Acid/base-free conditions: Avoid protic solvents (e.g., methanol) that promote chiral center inversion. ’s carbazole derivatives use tert-butyloxycarbonyl (Boc) protection to stabilize amino groups during synthesis .

Analytical and Pharmacological Questions

Q. Q7. Which spectroscopic techniques differentiate positional isomers of the bromo-fluoro-nitro substituents?

Methodological Answer:

  • 19F NMR: Chemical shifts vary by >5 ppm for ortho vs. para fluorine (see fluorophenol shifts in ).
  • X-ray crystallography: Resolves nitro-group orientation, as demonstrated for purine analogs in .

Q. Q8. How is the compound’s potential as a kinase inhibitor evaluated?

Methodological Answer:

  • Molecular docking: Target kinases (e.g., EGFR, VEGFR) using AutoDock Vina with crystal structures from the PDB.
  • In vitro assays: Fluorescence polarization (FP) assays measure ATP-competitive binding. ’s fluorophenylalanine derivatives validate this approach for structure-activity relationships (SAR) .

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